molecular formula C10H8N2O2 B095020 3-Methyl-5-nitroisoquinoline CAS No. 18222-17-8

3-Methyl-5-nitroisoquinoline

Cat. No. B095020
CAS RN: 18222-17-8
M. Wt: 188.18 g/mol
InChI Key: ACENGYNMIBHPKD-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular molecule features a nitro group at the 5-position and a methyl group at the 3-position of the isoquinoline structure. Isoquinolines are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of isoquinolines with various functional groups has been explored in several studies. One method involves the tosylation of a 3-hydroxy-4-nitroisoquinoline followed by displacement with amine nucleophiles to yield 3-amino-4-nitroisoquinoline derivatives . This approach allows for the introduction of differentially functionalized nitrogen substituents at the 3 and 4 positions. Another synthesis route reported is the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines upon treatment with base . Additionally, a metal-free synthesis of functionalized 1-methyleneisoquinolines has been described, which could potentially be adapted for the synthesis of 3-methyl-5-nitroisoquinoline analogues .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic methods. For instance, the crystal structure of nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and mass spectrometry . These techniques provide detailed information on the stereochemistry and molecular packing of the compounds, which is essential for understanding the properties and reactivity of 3-methyl-5-nitroisoquinoline.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the formation of nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . Furthermore, intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides have been used to synthesize 4-substituted 5-nitroisoquinolin-1-ones, demonstrating the versatility of isoquinoline derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-5-nitroisoquinoline can be inferred from related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides insights into the reactivity and stability of the nitroquinoline core under various conditions, such as cyclization, nitrification, and chlorination . These properties are crucial for the development of isoquinoline-based pharmaceuticals and for understanding their behavior in biological systems.

Scientific Research Applications

  • Synthesis and Reactivity : 3-Methyl-5-nitroisoquinoline can be aminated using liquid methylamine solutions to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994). Another study describes an efficient approach for ortho methylation of nitroheteroaryls, including 3-Methyl-5-nitroisoquinoline, through vicarious nucleophilic substitution (Achmatowicz et al., 2008).

  • Potential Medicinal Applications : One study investigated the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of a water-soluble PARP-1 inhibitor. This could have implications in cancer treatment, as they were found to be potent inhibitors of PARP-1 activity (Dhami et al., 2009). Additionally, 4-nitroisoquinolin-3-ol derivatives, including similar compounds, have been synthesized and evaluated as cardiovascular agents, potentially beneficial in cardiac emergencies (Kanojia et al., 1991).

  • Biochemical Studies : A study on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which includes compounds similar to 3-Methyl-5-nitroisoquinoline, has shown these compounds to be hypoxia-selective cytotoxins and radiosensitizers of hypoxic cells, indicating potential in cancer therapy (Denny et al., 1992).

  • Synthetic Applications : The compound has been used as a precursor for the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, a study reports the synthesis of two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, showcasing its applicability in creating complex molecular structures (Bohórquez et al., 2013).

  • Analytical and Spectroscopic Studies : The compound has also been studied in terms of its spectral properties and interactions with other molecules. For example, an analysis of 5-nitroquinoline and 5-nitroisoquinoline and their zinc(II) halide complexes offers insights into their molecular structure and interactions (Yurdakul et al., 2015).

Safety And Hazards

The safety data sheet suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas . It is intended for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

3-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENGYNMIBHPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298187
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitroisoquinoline

CAS RN

18222-17-8
Record name 18222-17-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methylisoquinoline (5.4 g, 0.04 mol) in concentrated sulfuric acid (30 ml) was cautiously added to a solution of potassium nitrate (4.25 g, 1.1 eq) in concentrated sulfuric acid (23 ml) whilst maintaining the temperature below 4° C. (ice bath). Stirring was continued for 2 h and then temperature raised to ambient. Reaction was further stirred for 3 h and then poured into ice-water slurry (500 mL. Neutralisation using solid potassium carbonate affored a yellow solid which was filtered and washed with water. This material was dissolved in ethanol (200 mL, filtered and concentrated under reduced pressure to afford the title compound as a yellow solid.
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5.4 g
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4.25 g
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30 mL
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23 mL
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ice water
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Methylisoquinoline (2.14 g, 14.9 mmol) was added portionwise to ice-cooled concentrated H2SO4 (10 ml) keeping the internal temperature below 10° C. A nitrating mixture of concentrated H2SO4 (2 ml) and fuming nitric acid (2 ml) was then added dropwise keeping the internal temperature below 15° C. After stirring for 30 minutes, TLC indicated reaction was complete. The acid was neutralized by adding the mixture to an excess of 4N aqueous NaOH (180 ml) with ice-cooling. The mixture was extracted with dicbloromethane (2×150 ml), then dried (Na2SO4) and evaporated to give the crude product (2.69 g) as a yellow solid. Flash column chromatography using as eluant 5% methanol in dicbloromethane gave a pure sample of the title compound (660 mg) and a further sample (1.95 g) containing ca. 10% of the isomer 3-methyl-8-nitroisoquinoline.
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2.14 g
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10 mL
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2 mL
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2 mL
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180 mL
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Synthesis routes and methods IV

Procedure details

To a 0° C. solution of 3-methylisoquinoline (3.00 g, 20.9 mmol) in concentrated sulfuric acid (35 mL) was added solid potassium nitrate (2.33 g, 23.0 mmol) in four portions. The mixture was stirred 2 hours at 0° C. then was diluted with ice. This mixture was basified (pH 10) with 50% aqueous NaOH extracted with CH2Cl2 (60 mL). The organic phase was washed with brine (25 mL), dried (Na2SO4), filtered, and the volatiles were removed in vacuo. The resulting solid was triturated with 1:1 EtOAc-hexanes, filtered and air-dried to provide the title compound (1.60, 8.78 mmol, 42%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 9.30 (s, 1H), 8.53 (dd, J=7.7, 1.1 Hz, 1H), 8.35 (s, 1H), 8.26 (d, J=8.1 Hz, 1H), 7.64 (dd, J=9.9, 5.9 Hz, 1H), 2.80 (s, 3H); MS (ESI) m/z 189 (M+H)+.
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3 g
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2.33 g
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35 mL
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42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-nitroisoquinoline
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3-Methyl-5-nitroisoquinoline
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3-Methyl-5-nitroisoquinoline
Reactant of Route 6
3-Methyl-5-nitroisoquinoline

Citations

For This Compound
25
Citations
M Woźniak, K Nowak - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… 3-Methyl-5-nitroisoquinoline (lb) reacts with LMNPP similarly as la to give 6-(methylamino)- (2c), %(methylami- … 3-methyl-5-nitroisoquinoline (3b); yellow needles with mp …
F Popp, E Brill - The Journal of Organic Chemistry, 1961 - ACS Publications
… 3-Methyl-5-nitroisoquinoline picrate melted sharply at 190-191 without recrystallization whilethe picrate of the minor product had mp 177-186. Several recrystallizations gave a mp …
Number of citations: 3 pubs.acs.org
TK Chen, CK Bradsher - The Journal of Organic Chemistry, 1979 - ACS Publications
… 3-methyl-5-nitroisoquinoline A-oxide was prepared by action of hydrogen peroxide on the known23 3-methyl-5-nitroisoquinoline… To 16.3 g (73.7 mmol) of 3-methyl5-nitroisoquinoline ¿V-…
Number of citations: 18 pubs.acs.org
BC Uff, JR Kershaw, SR Chhabra - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Under the normal conditions 3-methyl-5-nitroisoquinoline gave 9% N-acyl pseudo-base (XXII) and 57% Reissert compound, the yield of (XXII) being augmented to 43% by omission of …
Number of citations: 3 pubs.rsc.org
R Castle, M Onda - The Journal of Organic Chemistry, 1961 - ACS Publications
… 3-Methyl-5-nitroisoquinoline picrate … 3-methyl5-nitroisoquinoline picrate of 178-188. These results indicate that while the minor product might contain some 3-methyl-5-nitroisoquinoline …
Number of citations: 13 pubs.acs.org
MM Joulliéa, JK Puthenpurayil - Journal of Heterocyclic …, 1969 - Wiley Online Library
… In this scheme, 3-methyl-5-nitroisoquinoline was electrolytically reduced by the Gatterman … 3-Methyl5-nitroisoquinoline was prepared according to the previously described directions, …
Number of citations: 30 onlinelibrary.wiley.com
RC ELDERFIELD, JM LAGOWSKI… - The Journal of …, 1958 - ACS Publications
The structure of alstoniline, a minor alkaloid of Alstonia constricta, F. Muell., has been shown to be represented by I. 6-7 The unsaturation of the ring system of alstoniline is unique …
Number of citations: 35 pubs.acs.org
PT Sunderland, ECY Woon, A Dhami… - Journal of Medicinal …, 2011 - ACS Publications
… than 19, (43) and 1-chloro-3-methyl-5-nitroisoquinoline is only available by a low-yielding Polonowski rearrangement of 3-methyl-5-nitroisoquinoline N-oxide. (44) A new route was …
Number of citations: 59 pubs.acs.org
FH Day, CK Bradsher, TK Chen - The Journal of Organic …, 1975 - ACS Publications
The reactivity of the 2, 3-dimethylisoquinolinium nucleus (1) toward 1, 4 cycloaddition with alkenes is greatly enhanced by theintroduction of a nitro group at position 5, making possible …
Number of citations: 17 pubs.acs.org
GP Gisby, PG Sammes, RA Watt - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Thermally-induced Intramolecular addition reactions of isoquinolinium derivatives bearing an alkenyl side-chain have been studied. Cycloadditions can occur across the isolated …
Number of citations: 12 pubs.rsc.org

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